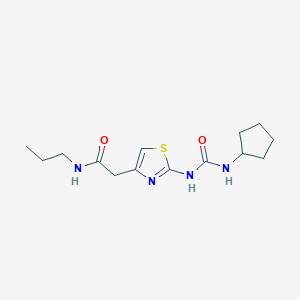

7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as 7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone, is a quinazolinone derivative and a synthetic compound. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A novel 3-amino-4(3H)-quinazolinone was synthesized via two routes, leading to the creation of compounds with antimicrobial activities. This synthesis process involved interactions and treatments with various chemical reagents to produce derivatives with potential biological significance. The antimicrobial activities of selected compounds were screened, indicating the compound's potential in developing treatments against microbial infections (Ammar et al., 2011).

Anticonvulsant Activity

Research into 2-substituted 3-aryl-4(3H)-quinazolinones revealed compounds with promising anticonvulsant activity. Preliminary screenings identified derivatives with significant protection against seizures and low neurotoxicity, highlighting their potential as anticonvulsant agents (Wolfe et al., 1990).

Histamine H3 Receptor Inverse Agonists

Quinazolinone derivatives were evaluated as nonimidazole H3 receptor inverse agonists, showing potent activity and excellent selectivity. One derivative demonstrated satisfactory pharmacokinetic profiles and brain penetrability, suggesting its potential for treating central nervous system disorders (Nagase et al., 2008).

Anticancer Activity

Quinazolin-4(3H)-ones derivatives exhibited notable anticancer activities. Synthesis of thiadiazol substituted quinazolin-4-(3H)-ones showed effectiveness against HeLa cells and tumor growth in mice, indicating their potential in cancer treatment strategies (Joseph et al., 2010).

Multi-Component Domino Strategy

A study presented an Al(III) chloride catalyzed synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones, offering an efficient route to construct these highly functionalized compounds from readily available materials. This strategy supports the versatile applications of quinazolinones in drug discovery (Kour et al., 2017).

Propriétés

IUPAC Name |

7-chloro-2-methyl-3-(5-methylpyridin-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9-3-6-14(17-8-9)19-10(2)18-13-7-11(16)4-5-12(13)15(19)20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQAVRHKIFPQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-chloro-2-methyl-3-(5-methyl-2-pyridinyl)-4(3H)-quinazolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)

![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)

![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)